N-([2,3'-bipyridin]-4-ylmethyl)-5-fluorobenzo[b]thiophene-2-carboxamide

Phosphodiesterase PDE7B Kinase/PDE selectivity

This compound uniquely merges a 5-fluorobenzo[b]thiophene-2-carboxamide pharmacophore with a 2,3'-bipyridine metal-coordination moiety. Demonstrated PDE7B inhibition (Ki=910 nM), MKNK2 engagement (Kd=1.8 µM), and ERK1/2 modulation (IC50=63 nM) distinguish it from purine-based PDE7B inhibitors (e.g., BRL-50481) and BTK-selective benzothiophene carboxamides (e.g., GDC-0834). Ideal for scaffold-hopping, metallodrug design, and kinase-pathway deconvolution studies.

Molecular Formula C20H14FN3OS
Molecular Weight 363.41
CAS No. 2034267-96-2
Cat. No. B2516628
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-([2,3'-bipyridin]-4-ylmethyl)-5-fluorobenzo[b]thiophene-2-carboxamide
CAS2034267-96-2
Molecular FormulaC20H14FN3OS
Molecular Weight363.41
Structural Identifiers
SMILESC1=CC(=CN=C1)C2=NC=CC(=C2)CNC(=O)C3=CC4=C(S3)C=CC(=C4)F
InChIInChI=1S/C20H14FN3OS/c21-16-3-4-18-15(9-16)10-19(26-18)20(25)24-11-13-5-7-23-17(8-13)14-2-1-6-22-12-14/h1-10,12H,11H2,(H,24,25)
InChIKeyDTWNPCKJNJYCFE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-([2,3'-bipyridin]-4-ylmethyl)-5-fluorobenzo[b]thiophene-2-carboxamide (CAS 2034267-96-2) — A Hybrid Bipyridine-Benzothiophene Scaffold for Specialized Kinase and PDE Profiling


N-([2,3'-bipyridin]-4-ylmethyl)-5-fluorobenzo[b]thiophene-2-carboxamide (CAS 2034267-96-2) is a synthetic small molecule (MW 363.41, C20H14FN3OS) that incorporates a 2,3'-bipyridine moiety linked via a methylene bridge to a 5-fluorobenzo[b]thiophene-2-carboxamide core . The compound belongs to the broader class of benzo[b]thiophene-2-carboxamide derivatives, which have been investigated for anti-inflammatory [1], kinase-inhibitory [2], and immunomodulatory activities [3]. Its unique structural hybridization endows it with both metal-coordination potential and privileged pharmacophoric features, distinguishing it from simpler mono-scaffold congeners.

Why N-([2,3'-bipyridin]-4-ylmethyl)-5-fluorobenzo[b]thiophene-2-carboxamide Cannot Be Replaced by Generic Benzo[b]thiophene-2-carboxamides or Simple Bipyridines


Simple benzo[b]thiophene-2-carboxamides (e.g., 5-methoxy-3-(1-methylethoxy)-N-substituted derivatives) exhibit anti-inflammatory activity through adhesion molecule modulation [1] but lack the metal-coordination capacity of a bipyridine ligand. Conversely, 2,3'-bipyridine-based compounds alone possess chelating properties but lack the distinct hydrophobic and electronic features of the fluorinated benzothiophene carboxamide core [2]. The target compound uniquely integrates both functionalities, enabling simultaneous kinase or phosphodiesterase engagement (via the benzothiophene-carboxamide pharmacophore) and transition-metal complexation (via the bipyridine moiety), which cannot be achieved by either scaffold in isolation [3].

Quantitative Differentiation Evidence for N-([2,3'-bipyridin]-4-ylmethyl)-5-fluorobenzo[b]thiophene-2-carboxamide


PDE7B Inhibition Affinity vs. Benchmarked PDE7B Inhibitor BRL-50481

The target compound inhibits recombinant full-length human PDE7B with a Ki of 910 nM in an IMAP fluorescence polarization assay using fluorescently labeled cAMP as substrate (15 min incubation) [1]. In contrast, the well-characterized PDE7B inhibitor BRL-50481 exhibits a reported IC50 of approximately 180–260 nM under comparable assay conditions [2]. While the target compound is less potent, its structural divergence from the purine-like scaffold of BRL-50481 provides a distinct chemotype for PDE7B lead exploration with potentially different selectivity profiles.

Phosphodiesterase PDE7B Kinase/PDE selectivity

Kinase Binding Fingerprint — Multi-Target Engagement vs. Class-Leading BTK Inhibitor GDC-0834

BindingDB screening data for the target compound indicate a Kd of 1.8 μM against MAP kinase-interacting serine/threonine-protein kinase 2 (MKNK2) and low-nanomolar IC50 against ERK1/2 phosphorylation (63 nM) in cellular assay [1]. In contrast, the benzo[b]thiophene-2-carboxamide-derived BTK inhibitor GDC-0834 achieves single-digit nanomolar IC50 (5.9–6.4 nM) against BTK in biochemical and cellular assays but lacks the bipyridine moiety and associated metal-binding functionality . The target compound thus offers a broader kinase-interaction profile suitable for polypharmacology studies rather than high-selectivity single-target inhibition.

Kinase profiling BindingDB Selectivity fingerprint

Metal Coordination Potential — Bipyridine vs. Simple Benzo[b]thiophene-2-carboxamide Ligands

The 2,3'-bipyridine moiety of the target compound enables stable transition-metal complexation (e.g., Ru(II), Fe(II), Cu(II)), a feature entirely absent from simple benzo[b]thiophene-2-carboxamide derivatives such as PD 144795 (5-methoxy-3-(1-methylethoxy)benzo[b]thiophene-2-carboxamide 1-oxide) [1]. Bipyridine-based ligands are widely exploited in photoredox catalysis, electrochromic devices, and metallodrug design [2]. The target compound uniquely combines this coordination capacity with the drug-like benzothiophene-carboxamide pharmacophore, creating a bifunctional building block for metallodrug or catalyst development.

Coordination chemistry Bipyridine ligands Catalysis

Structural Differentiation from Anti-Inflammatory Benzo[b]thiophene-2-carboxamides (PD 144795 Series)

The target compound carries a 5-fluoro substituent on the benzothiophene ring combined with a bipyridine-methyl side chain, whereas the prototypical anti-inflammatory benzo[b]thiophene-2-carboxamide PD 144795 features 5-methoxy and 3-isopropoxy substitution with a sulfoxide group [1]. PD 144795 was orally active in multiple inflammation models and inhibited E-selectin, ICAM-1, and VCAM-1-mediated adhesion [1]. The target compound lacks published data in these adhesion assays, meaning activity in this pathway cannot be assumed. The critical structural differences (5-F vs. 5-OMe; bipyridine vs. simple amide; absence of 3-alkoxy group) are likely to produce substantially different pharmacological profiles.

Anti-inflammatory Cell adhesion Scaffold comparison

High-Value Application Scenarios for N-([2,3'-bipyridin]-4-ylmethyl)-5-fluorobenzo[b]thiophene-2-carboxamide


PDE7B Chemical Probe Development and Selectivity Profiling

The compound's demonstrated PDE7B inhibitory activity (Ki = 910 nM) [1] supports its use as a starting scaffold for developing novel chemotype PDE7B inhibitors. Unlike the widely used BRL-50481 (purine scaffold), this bipyridine-benzothiophene hybrid offers orthogonal chemical space for structure-activity relationship (SAR) expansion. Researchers can leverage the bipyridine moiety for affinity tagging or metal-based probe design while optimizing the benzothiophene carboxamide for PDE7B potency and isoform selectivity.

Multi-Kinase Pathway Interrogation Tool

BindingDB data reveal engagement of MKNK2 (Kd = 1.8 μM) and ERK1/2 pathway modulation (IC50 = 63 nM) [2], indicating a multi-kinase interaction profile. The compound is well-suited for studies investigating MAP kinase pathway crosstalk or for phenotypic screening campaigns where polypharmacology is desirable. Its profile contrasts sharply with single-target benzo[b]thiophene carboxamides like GDC-0834 (BTK-selective, IC50 = 5.9 nM), making it a differentiated tool for pathway deconvolution.

Bifunctional Metallodrug or Catalyst Building Block

The 2,3'-bipyridine moiety enables stable chelation of transition metals (Ru, Fe, Cu, Pt), while the benzothiophene carboxamide provides a drug-like pharmacophore module [3]. This unique bifunctionality supports applications in metallodrug discovery (e.g., Ru-arene anticancer complexes), photoredox catalysis, and the construction of metal-organic frameworks (MOFs) with embedded biological recognition elements. No simple benzo[b]thiophene-2-carboxamide or standalone bipyridine offers this combination.

Reference Compound for Scaffold-Hopping in Benzo[b]thiophene Carboxamide Programs

For medicinal chemistry teams exploring benzo[b]thiophene-2-carboxamide-based kinase or PDE inhibitors, this compound serves as a structurally distinct reference point for scaffold-hopping exercises. Its 5-fluoro substitution and bipyridine-containing side chain differ fundamentally from both the anti-inflammatory series (PD 144795-type) [4] and the BTK-inhibitor series (GDC-0834) , enabling patent landscape diversification and novel IP generation.

Quote Request

Request a Quote for N-([2,3'-bipyridin]-4-ylmethyl)-5-fluorobenzo[b]thiophene-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.